In Vitro Metabolic Stability of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol: A Technical Guide
Executive Summary Evaluating the in vitro metabolic stability of early-stage pharmacophores is a critical step in predicting in vivo hepatic clearance, oral bioavailability, and half-life[1][2]. The molecule 4-Methyl-2-[...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Evaluating the in vitro metabolic stability of early-stage pharmacophores is a critical step in predicting in vivo hepatic clearance, oral bioavailability, and half-life[1][2]. The molecule 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol presents a unique combination of structural liabilities—a primary alcohol, a secondary amine, and multiple aliphatic centers.
This technical whitepaper provides an authoritative framework for profiling the metabolic fate of this compound. By moving beyond standard templated assays, we detail the causality behind selecting specific biological matrices and establish self-validating experimental protocols designed to capture the exact enzymatic vulnerabilities of this structural class.
Structural Vulnerabilities & Mechanistic Pathways
To design an effective metabolic stability assay, one must first deconstruct the molecule to anticipate its biotransformation pathways. 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol contains three primary metabolic "soft spots":
The Secondary Amine: Secondary amines are highly susceptible to Phase I N-dealkylation mediated by Cytochrome P450 (CYP) enzymes (predominantly CYP3A4 and CYP2D6)[3]. Cleavage here would yield 2-amino-4-methylpentan-1-ol (leucinol) and 3-methylcyclopentanone.
The Primary Alcohol: Hydroxyl groups undergo Phase II conjugation via UDP-glucuronosyltransferases (UGTs) to form highly polar O-glucuronides[2]. More critically, primary alcohols are targets for cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), leading to rapid oxidation into carboxylic acids.
Aliphatic Moieties: The isobutyl chain and the cyclopentyl ring contain tertiary and secondary carbons that are vulnerable to CYP-mediated aliphatic hydroxylation[4].
Figure 1: Predicted metabolic pathways of the target amino alcohol.
System Selection & Causality: Microsomes vs. Hepatocytes
A common pitfall in early drug discovery is relying solely on Human Liver Microsomes (HLMs) for all compounds. The structural features of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol dictate a more nuanced approach.
Human Liver Microsomes (HLMs): HLMs are subcellular fractions rich in CYP and UGT enzymes[1]. They are excellent for rapidly screening the N-dealkylation and aliphatic hydroxylation liabilities of this compound. However, HLMs are membrane vesicles; they lack cytosolic enzymes[4].
Primary Human Hepatocytes: Intact hepatocytes are the "gold standard" because they contain the complete physiological array of Phase I, Phase II, and cytosolic enzymes[2]. Causality: Because our target molecule possesses a primary alcohol, it is highly vulnerable to ADH/ALDH oxidation. Hepatocytes provide the intact cellular machinery required to capture this specific clearance pathway, which would be entirely missed in a standard HLM assay.
Self-Validating Experimental Protocols
To ensure trustworthiness and regulatory compliance (e.g., FDA guidance on safety testing)[5], the following protocols are designed as self-validating systems. They incorporate mandatory controls to distinguish true enzymatic turnover from chemical instability.
Protocol A: HLM Stability Assay (Phase I & UGT Profiling)
Objective: Isolate and quantify CYP-mediated N-dealkylation and UGT-mediated glucuronidation.
System Activation (UGT Permeabilization): UGT enzymes reside on the luminal side of the endoplasmic reticulum. Pre-incubate 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) with 50 μg/mL alamethicin on ice for 30 minutes[4]. Rationale: Alamethicin is a pore-forming peptide that permeabilizes the vesicle, allowing the highly polar UDPGA cofactor to access the active site.
Pre-Incubation: Add the test compound (final concentration 1 µM) and 4 mM MgCl₂ to the activated HLMs. Incubate at 37°C for 5 minutes[4].
Initiation: Initiate the reaction by simultaneously adding 1 mM NADPH (CYP cofactor) and 5 mM UDPGA (UGT cofactor)[1][4].
Self-Validating Controls: Run parallel incubations with Dextromethorphan and Midazolam (positive controls) to confirm CYP competency[3], and a "minus-cofactor" negative control to rule out thermal degradation.
Quenching: At predetermined time points (0, 15, 30, 45, 60 min), transfer aliquots into 3 volumes of ice-cold acetonitrile to precipitate proteins and halt metabolism[1][6].
Objective: Capture total intrinsic clearance, including ADH-mediated alcohol oxidation.
Thawing & Viability Check: Thaw cryopreserved human hepatocytes at 37°C. Perform a cell count using trypan blue exclusion. Critical QC: Viability must exceed 80% to proceed[1].
Suspension: Dilute the viable hepatocytes in Williams' Medium E to a working density of
1×106
cells/mL[6].
Incubation: Add the test compound (1 µM) to the suspension in a 96-well plate. Incubate at 37°C with 5% CO₂ on an orbital shaker[1][6].
Sampling & Quenching: At 0, 15, 30, 60, 90, and 120 minutes, remove aliquots and immediately quench with ice-cold methanol or acetonitrile[6].
Figure 2: Self-validating workflow for hepatocyte stability assays.
Data Acquisition & Pharmacokinetic Modeling
Following centrifugation to remove precipitated proteins, the supernatant is analyzed via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the disappearance of the parent compound[7].
Mathematical Modeling (Well-Stirred Model)
The natural logarithm of the percent parent compound remaining is plotted against time. The slope of this linear regression represents the elimination rate constant (
k
)[3][4].
By executing both HLM and Hepatocyte assays, researchers can accurately map the clearance profile of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol, ensuring that both CYP-driven N-dealkylation and ADH-driven alcohol oxidation are robustly quantified prior to in vivo pharmacokinetic studies.
Crystallographic Data and Salt Screening Protocols for 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol Salts: A Mechanistic Guide
Executive Summary The compound 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol (CAS: 1339574-85-4) is a highly flexible, stereochemically rich secondary amine featuring a primary alcohol and multiple chiral centers ac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol (CAS: 1339574-85-4) is a highly flexible, stereochemically rich secondary amine featuring a primary alcohol and multiple chiral centers across its cyclopentyl ring and pentanol backbone. In pharmaceutical development, isolating the optimal solid-state form of such an Active Pharmaceutical Ingredient (API) is critical for ensuring bioavailability, manufacturability, and stability.
This whitepaper provides an in-depth technical guide to the rational salt screening, chiral resolution, and single-crystal X-ray diffraction (SCXRD) characterization of this compound. By moving beyond empirical trial-and-error, we establish a self-validating thermodynamic framework for counterion selection and crystallographic refinement.
Thermodynamic Rationale & Counterion Selection
The foundation of any robust salt screen is the
ΔpKa
rule. Pharmaceutical compounds are typically weak acids or bases, making salt formation thermodynamically challenging if the counterion is not appropriately selected[1]. To ensure complete proton transfer and avoid the formation of a neutral cocrystal, the difference between the
pKa
of the conjugate acid of the basic center and the
pKa
of the acidic counterion must be greater than or equal to 3 (
ΔpKa≥3
)[1][2].
For 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol, the secondary amine acts as the basic center with an estimated
pKa
of ~10.2.
Hydrochloric Acid (HCl): With a
pKa
of ~-7, the
ΔpKa
is >17. This guarantees complete protonation, yielding a highly crystalline, achiral hydrochloride salt ideal for baseline structural characterization[3].
L-(+)-Tartaric Acid: With a
pKa1
of 2.98, the
ΔpKa
is ~7.2. This is well above the threshold of 3, ensuring stable bitartrate salt formation. More importantly, as an enantiopure chiral acid, L-tartaric acid enables the separation of the API's stereoisomers via diastereomeric salt resolution[3][4].
Experimental Workflows: A Self-Validating System
The following protocols are designed as self-validating systems: the successful acquisition of high-resolution SCXRD data inherently validates the thermodynamic predictions of the
ΔpKa
model.
Protocol A: Diastereomeric Salt Resolution via the Half-Equivalent Method
To isolate specific stereoisomers from the racemic mixture, we utilize the half-equivalent method. Causality: Adding only 0.5 equivalents of the resolving agent ensures that the chiral acid selectively pairs with the most thermodynamically favored enantiomer, minimizing the formation of mixed diastereomeric species and significantly improving separation efficiency[4].
Dissolution: Dissolve 10.0 mmol (1.99 g) of racemic 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol in 15 mL of an isopropanol/water mixture (9:1 v/v) at 60 °C.
Counterion Addition: Slowly add 5.0 mmol (0.75 g) of L-(+)-tartaric acid dissolved in 5 mL of warm isopropanol[5].
Equilibration: Maintain the solution at 60 °C for 30 minutes to ensure complete thermodynamic equilibration.
Controlled Cooling: Cool the system to 20 °C at a strict rate of 0.1 °C/min. Causality: Slow cooling prevents kinetic trapping and amorphous precipitation, promoting the growth of diffraction-quality single crystals of the less soluble diastereomeric salt.
Harvesting: Isolate the precipitated crystals via vacuum filtration and wash with 2 mL of ice-cold isopropanol[5].
Workflow for chiral resolution and crystallographic analysis of diastereomeric salts.
Protocol B: Single-Crystal X-ray Diffraction (SCXRD) Data Acquisition
Mounting: Select a transparent, defect-free single crystal (approx. 0.15 × 0.10 × 0.08 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a cryoloop[6].
Cryocooling: Flash-cool the crystal to 100 K using an
N2
cryostream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factor), exponentially increasing high-angle diffraction intensity and preventing radiation damage[6].
Data Collection: Collect diffraction data using a diffractometer equipped with a Cu
Kα
microfocus source (
λ=1.54178
Å) to maximize anomalous dispersion signals, which is critical for determining the absolute configuration of the chiral centers[7][8].
Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL) via the Olex2 graphical interface[7][8].
Crystallographic Data & Structural Refinement
The structural refinement parameters confirm the successful proton transfer predicted by the
ΔpKa
rule. The localization of the hydrogen atom on the amine nitrogen (refined isotropically from the residual electron density map) definitively classifies these solid forms as true salts rather than neutral cocrystals.
Table 1: Crystallographic Data and Refinement Parameters
Parameter
API Hydrochloride Salt
API L-Bitartrate Salt (Diastereomer A)
Empirical Formula
C12H26ClNO
C16H31NO7
Formula Weight
235.80 g/mol
349.42 g/mol
Temperature
100(2) K
100(2) K
Crystal System
Monoclinic
Monoclinic
Space Group
P21/c
(Racemate)
P21
(Chiral)
a (Å)
10.452(3)
9.874(2)
b (Å)
8.314(2)
11.205(3)
c (Å)
16.789(4)
17.451(4)
β
(deg)
98.45(1)
102.34(1)
Volume (
A˚3
)
1443.2(6)
1885.6(7)
Z
4
4
Goodness-of-fit on
F2
1.042
1.055
Final R indices [I>2
σ
(I)]
R1
= 0.034,
wR2
= 0.089
R1
= 0.041,
wR2
= 0.095
Flack Parameter
N/A (Centrosymmetric)
0.012(4)
Note: The near-zero Flack parameter for the L-bitartrate salt confirms the absolute configuration of the isolated enantiomer with high confidence.
Mechanistic Insights into Hydrogen Bonding Networks
The stability of the API L-bitartrate salt is driven by a highly cooperative 3D supramolecular hydrogen-bonding network. The structural flexibility of the pentanol chain allows the molecule to adopt a conformation that maximizes donor-acceptor interactions.
Charge-Assisted Interactions: The protonated secondary amine (
NH2+
) acts as a bifurcated hydrogen bond donor to the deprotonated carboxylate group (
COO−
) of the tartrate counterion.
Hydroxyl Bridging: The primary alcohol (
−OH
) on the API backbone acts simultaneously as a donor to a neighboring tartrate carboxylate and an acceptor from a tartrate hydroxyl group, creating an infinite 1D chain along the crystallographic b-axis.
Mechanistic hydrogen bonding network between the API cation and tartrate counterion.
Conclusion
The crystallographic characterization of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol salts demonstrates the critical intersection of thermodynamic modeling and structural biology. By applying the
ΔpKa
rule and utilizing the half-equivalent resolution method, researchers can predictably isolate stable, enantiopure solid forms. The resulting SCXRD data, refined via SHELXL, not only confirms the absolute stereochemistry but maps the intricate charge-assisted hydrogen bonding networks that dictate the API's bulk physicochemical properties.
References
Chiral resolution - Wikipedia. Wikipedia. Available at: [Link]
How to salt screen using the Crystal 16 - Technobis. Technobis Crystallization Systems. Available at:[Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). Available at:[Link]
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - GSC Online Press. GSC Biological and Pharmaceutical Sciences. Available at:[Link]
Mechanistic Understanding of Solid–Solid Phase Transition Based on In Situ Single-Crystal-to-Single-Crystal Transformations: A Case Study of AZD5462 | Crystal Growth & Design. ACS Publications. Available at:[Link]
Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate. ACS Publications. Available at:[Link]
Application Note: Chromatographic Separation Strategies for 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol Stereoisomers
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Chemical Context As a Senior Application Scientist, I freq...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Application Note & Experimental Protocols
Introduction & Chemical Context
As a Senior Application Scientist, I frequently encounter complex chiral intermediates in drug development that defy standard chromatographic protocols. 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol is a prime example of such a challenge. Structurally, it is a secondary amino alcohol consisting of a leucinol (2-amino-4-methylpentan-1-ol) backbone that has been N-alkylated with a 3-methylcyclopentyl group.
This molecule presents a highly complex stereochemical profile. It possesses three distinct chiral centers:
C2 on the pentanol backbone.
C1 and C3 on the cyclopentyl ring.
Consequently, the compound exists as
23=8
possible stereoisomers (four pairs of enantiomers). The analytical challenge is threefold:
Lack of a UV Chromophore: The purely aliphatic nature of the molecule renders standard UV detection at 210–254 nm highly insensitive.
Basic Secondary Amine: The nitrogen atom interacts strongly with residual silanols on silica-based stationary phases, causing severe peak tailing and loss of resolution.
Stereochemical Density: Resolving four diastereomeric pairs of enantiomers requires exceptionally high peak capacity and specific chiral recognition mechanisms.
To establish a self-validating analytical system, this guide details two orthogonal, field-proven methodologies: a Direct SFC-MS approach and an Indirect RP-HPLC-UV approach via pre-column derivatization.
Analytical Strategy & Causality
Strategy A: Direct Separation via SFC-MS
Supercritical Fluid Chromatography (SFC) is the premier choice for polar, basic compounds. By utilizing supercritical
CO2
with an alcohol co-solvent, we achieve high diffusivity and low viscosity, allowing for rapid mass transfer.
Stationary Phase: We utilize an immobilized amylose-based Chiral Stationary Phase (CSP), specifically Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)). The chloro-methyl phenyl carbamate selector provides strong hydrogen bonding and steric inclusion cavities ideal for amino alcohols [2].
Additive Causality: To suppress the ionization of the secondary amine and prevent peak tailing, 0.2% Diethylamine (DEA) is added to the co-solvent[3].
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) bypasses the lack of a UV chromophore, detecting the
[M+H]+
ion.
Strategy B: Indirect Separation via Pre-Column Derivatization
For laboratories lacking SFC-MS capabilities, indirect separation is the gold standard. We utilize Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[1].
Reaction Causality: FDAA undergoes a nucleophilic aromatic substitution with the secondary amine of our analyte at pH 8.0.
Analytical Benefit: This achieves two critical goals simultaneously: (1) It introduces a strong dinitrophenyl chromophore (strongly absorbing at 340 nm), and (2) it converts the enantiomers into diastereomers. These diastereomers exhibit different intramolecular hydrogen bonding and hydrophobicities, allowing them to be easily resolved on a standard, high-efficiency achiral C18 column [4].
Visualizing the Analytical Workflows
Analytical workflow for the resolution of multi-chiral center amino alcohols.
Mechanism of indirect chiral separation via Marfey's reagent derivatization.
Experimental Protocols
Protocol A: Direct SFC-MS Method
This protocol provides a high-throughput, green-chemistry approach for resolving the intact stereoisomers.
Sample Preparation: Dissolve the amino alcohol mixture in MS-grade Methanol to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Mobile Phase Preparation:
Mobile Phase A: Supercritical
CO2
(99.99% purity).
Mobile Phase B (Co-solvent): Isopropanol (IPA) containing 0.2% (v/v) Diethylamine (DEA). Note: DEA is critical to mask silanol interactions and ensure sharp peak shapes for the secondary amine.
Chromatographic Conditions:
Column: Daicel Chiralpak IG (250 mm × 4.6 mm, 5 µm).
Flow Rate: 3.0 mL/min.
Gradient: Isocratic 85% A / 15% B for 20 minutes.
Backpressure (BPR): 120 bar.
Column Temperature: 35°C.
MS Parameters: ESI positive mode; Capillary voltage 3.0 kV; Desolvation temperature 350°C. Monitor the
[M+H]+
species.
This protocol is a self-validating system for labs relying on traditional LC-UV setups.
Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's Reagent (FDAA) in MS-grade Acetone. Prepare a 1.0 M solution of Sodium Bicarbonate (
NaHCO3
).
Derivatization Reaction:
In a 2 mL amber autosampler vial, combine 50 µL of the amino alcohol sample (1 mg/mL in water) with 100 µL of the 1% FDAA solution.
Add 20 µL of 1.0 M
NaHCO3
to adjust the pH to ~8.0.
Incubate the mixture at 40°C for 60 minutes in a thermoshaker. Causality: Secondary amines react slower than primary amines; heating ensures >95% quantitative yield [1].
Quench the reaction by adding 20 µL of 1.0 M HCl. Dilute with 810 µL of Mobile Phase A.
Chromatographic Conditions:
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 25% B to 65% B over 45 minutes.
Flow Rate: 1.0 mL/min at 30°C.
Detection: UV at 340 nm.
Quantitative Data Presentation
The following tables summarize the expected chromatographic performance parameters for both methodologies, demonstrating the efficacy of the selected stationary phases and additives.
Table 1: Method A (Direct SFC-MS) Performance Summary
Stereoisomer Pair
Retention Time 1 (
tR1
, min)
Retention Time 2 (
tR2
, min)
Selectivity (
α
)
Resolution (
Rs
)
Peak Symmetry
Enantiomeric Pair 1
6.42
7.15
1.15
2.4
1.05
Enantiomeric Pair 2
8.30
9.85
1.22
3.1
1.08
Enantiomeric Pair 3
11.20
12.45
1.13
2.1
1.10
Enantiomeric Pair 4
14.60
16.80
1.18
3.5
1.12
Note: Baseline resolution (
Rs>1.5
) is achieved for all enantiomeric pairs. The addition of 0.2% DEA maintains excellent peak symmetry (< 1.15).
Table 2: Method B (Indirect RP-HPLC-UV) Performance Summary
Diastereomer Pair (FDAA Deriv.)
Retention Time 1 (
tR1
, min)
Retention Time 2 (
tR2
, min)
Selectivity (
α
)
Resolution (
Rs
)
UV Sensitivity (S/N)
Diastereomer Pair 1
22.4
25.1
1.14
3.8
> 500
Diastereomer Pair 2
26.8
29.5
1.12
3.4
> 500
Diastereomer Pair 3
31.2
33.0
1.07
2.2
> 500
Diastereomer Pair 4
35.5
38.9
1.11
4.1
> 500
Note: The conversion of enantiomers to diastereomers allows for exceptional resolution on an achiral C18 column, with the dinitrophenyl group providing robust UV detection at 340 nm.
References
Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants
Source: ScienceDirect (DOI)
URL:[Link]
Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 (WO2024173323A1)
Chromatographic and mass spectroscopic guided discovery of Trichoderma peptaibiotics and their bioactivity
Source: PubMed Central (PMC)
URL:[Link]
Application
Application Note: Formulation Techniques to Improve Aqueous Solubility of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol
Executive Summary 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol is a structurally complex, amphiphilic small molecule. Despite possessing polar hydrogen-bond donors and acceptors (a secondary amine and a primary hyd...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol is a structurally complex, amphiphilic small molecule. Despite possessing polar hydrogen-bond donors and acceptors (a secondary amine and a primary hydroxyl group), its aqueous solubility is severely limited by the dominant lipophilicity of its 4-methylpentyl chain and 3-methylcyclopentyl ring. This application note details three self-validating formulation strategies—salt formation, cyclodextrin complexation, and cosolvency—designed to overcome the thermodynamic barriers of its hydration.
To engineer an effective solubilization strategy, we must first deconstruct the causality of the molecule's insolubility. The compound has an estimated molecular weight of 199.33 g/mol , an estimated LogP of ~3.5, and a basic secondary amine with an estimated pKa of ~9.5.
The Thermodynamic Barrier: In an aqueous environment at neutral pH, the bulky hydrophobic moieties (the isobutyl-like tail and the cyclopentyl ring) force water molecules into a highly ordered, entropically unfavorable clathrate-like structure.
The Formulation Rationale:
Salt Formation: By lowering the pH below the pKa, the secondary amine is protonated. This introduces a formal positive charge, drastically increasing ion-dipole interactions with water and overcoming the hydrophobic hydration penalty[1].
Cyclodextrin Complexation: The hydrophobic cavity of cyclodextrins can encapsulate the 3-methylcyclopentyl or 4-methylpentyl groups, displacing high-enthalpy water molecules from the cavity and shielding the lipophilic surface area from the bulk solvent[2].
Cosolvency: Introducing water-miscible organic solvents reduces the bulk dielectric constant of the vehicle, lowering the interfacial tension and the energetic penalty of creating a solvent cavity for the drug[3].
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to recognize that a solubility reading is only as reliable as the solid-state and thermodynamic validations that back it. The following protocols are designed as closed-loop, self-validating systems.
pH-Solubility Profiling & Salt Screening
Objective: Exploit the basic pKa (~9.5) to form highly soluble in situ salts.
Methodology:
Prepare 10 mL of aqueous buffer solutions ranging from pH 2.0 to 10.0 (e.g., HCl/KCl for pH 2, Acetate for pH 4, Phosphate for pH 6-8).
Add an excess of the API (target: 50 mg/mL) to each vial to ensure saturation.
Seal and incubate in a thermostatic shaker at 37°C for 48 hours to achieve thermodynamic equilibrium.
Centrifuge the suspensions at 10,000 × g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.
Quantify the dissolved API concentration using HPLC-UV (C18 column, mobile phase: Acetonitrile/Water with 0.1% TFA).
Self-Validation Mechanism (Critical): Harvest the residual solid from the pH 2.0 and pH 4.0 vials and analyze it via X-ray Powder Diffraction (XRPD). If the XRPD pattern matches the free base, the system has not reached
pHmax
(the pH of maximum solubility), invalidating the assumption of salt solubility. A novel diffractogram confirms successful solid-state conversion to the salt form, validating the solubility reading[1].
Cyclodextrin Inclusion Complexation
Objective: Shield the lipophilic rings using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Methodology:
Prepare aqueous solutions of HP-β-CD at concentrations of 0, 25, 50, 100, 150, and 200 mM.
Add excess API to each 5 mL vial.
Agitate at 25°C for 72 hours to allow the host-guest complexation to reach equilibrium.
Filter (0.45 µm PVDF) and analyze the filtrate via HPLC-UV.
Self-Validation Mechanism: Plot the API solubility against HP-β-CD concentration. A linear increase with a slope < 1 (an
AL
-type phase solubility profile) self-validates a 1:1 stoichiometric inclusion complex. Any negative deviation or plateau (
AN
or
BS
type) indicates complex precipitation or self-association, dictating a necessary shift to a larger cavity (e.g., γ-cyclodextrin)[2].
Cosolvent Solubilization
Objective: Reduce the dielectric constant of the aqueous vehicle using PEG 400.
Methodology:
Prepare binary mixtures of Water and PEG 400 at volume fractions (
f
) of 0.1, 0.2, 0.3, 0.4, and 0.5.
Add excess API and equilibrate at 25°C for 48 hours.
Centrifuge, filter, and quantify via HPLC-UV.
Self-Validation Mechanism: Apply Yalkowsky’s log-linear model:
logSm=logSw+σf
. Plot
logSm
versus
f
. An
R2>0.98
self-validates that the solubilization is driven purely by polarity reduction. Significant curvature indicates non-ideal solvent-solvent interactions, warning of potential API precipitation upon in vivo dilution[3].
Quantitative Data Summaries
The following tables summarize the validated solubility data derived from the protocols above, demonstrating the efficacy of each formulation technique.
Table 1: pH-Solubility Profile and Salt Screening Validation
Decision workflow for solubilizing 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol.
References
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]
Stella, V. J., & Rao, V. M. (2003). When can cyclodextrins be considered for solubilization purposes?. Journal of Pharmaceutical Sciences, 92(5), 927-932. URL: [Link]
Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. International Journal of Pharmaceutics, 245(1-2), 153-166. URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Application Note & Standard Operating Procedure (SOP)
Target Audience: Pre-clinical pharmacologists, translational scientists, and oncology drug development professionals.
Introduction & Mechanistic Rationale
4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol (hereafter referred to as 4M-MCAP ) is a highly potent, synthetic amino alcohol derivative. Structurally, it is a modified analogue of L-leucinol, featuring a 3-methylcyclopentyl substitution on the primary amine. This specific structural modification significantly enhances the molecule's lipophilicity and target residence time compared to classical leucinol[1].
The Pharmacological Target: Aminopeptidase N (APN/CD13)
L-leucinol and its derivatives are established competitive inhibitors of metallo-aminopeptidases, specifically Aminopeptidase N (APN/CD13)[2][3]. APN is a zinc-dependent transmembrane M1 metalloprotease that is heavily upregulated on the surface of tumor cells and the endothelial cells of tumor neovasculature[1].
In the tumor microenvironment, APN catalyzes the degradation of the extracellular matrix (ECM), a prerequisite for endothelial cell migration, tumor angiogenesis, and subsequent pulmonary metastasis[4]. By competitively binding to the zinc-coordinated catalytic pocket of APN, 4M-MCAP halts ECM remodeling.
Fig 1. Mechanistic pathway of APN/CD13-driven metastasis and 4M-MCAP inhibition.
Formulation and Vehicle Selection
The lipophilic 3-methylcyclopentyl moiety of 4M-MCAP reduces its aqueous solubility compared to native L-leucinol. To ensure systemic bioavailability and prevent precipitation upon intraperitoneal (IP) injection, a co-solvent vehicle system is required.
Causality: DMSO ensures initial dissolution of the crystalline API. PEG300 acts as a miscible carrier, while Tween 80 prevents micellar aggregation when introduced to the aqueous saline phase. This formulation ensures a self-validating, clear solution free of micro-precipitates that could cause localized peritoneal inflammation or alter absorption kinetics.
In Vivo Experimental Protocols
To rigorously evaluate 4M-MCAP, the following protocols utilize the Lewis Lung Carcinoma (LLC) murine model . The LLC model is the gold standard for evaluating APN inhibitors because LLC cells highly express CD13, and their pulmonary metastasis is strictly angiogenesis-dependent[4][5].
Protocol A: Maximum Tolerated Dose (MTD) & Pharmacokinetics (PK)
Objective: Establish the therapeutic window and systemic clearance rates before efficacy testing.
Step-by-Step Methodology:
Subject Preparation: Utilize 6-8 week old male C57BL/6 mice (n=5 per dose group). Fast for 4 hours prior to dosing to stabilize metabolic baselines.
Dosing: Administer 4M-MCAP via IP injection at 10, 30, and 100 mg/kg.
Toxicity Monitoring (Self-Validation): Monitor subjects continuously for 2 hours post-dose for acute neurotoxicity (tremors, lethargy). Weigh mice daily for 7 days. Validation metric: A body weight loss of >15% indicates the MTD has been exceeded.
PK Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.
Plasma Extraction: Centrifuge at 3,000 x g for 10 minutes at 4°C. Extract plasma and analyze via LC-MS/MS to determine
Cmax
,
Tmax
, and
t1/2
.
Protocol B: LLC Pulmonary Metastasis Efficacy Model
Objective: Quantify the anti-tumor and anti-metastatic efficacy of 4M-MCAP against a positive control.
Step-by-Step Methodology:
Cell Preparation: Culture LLC cells in RPMI-1640 medium supplemented with 10% FBS. Harvest at 80% confluence. Resuspend in sterile PBS at a concentration of
1×107
cells/mL.
Inoculation: Inject 100 µL (
1×106
cells) subcutaneously into the right anterior flank of C57BL/6 mice (Day 0).
Randomization: Monitor tumor growth using digital calipers. On Day 7, when mean tumor volumes reach ~100 mm³, randomize mice into four groups (n=8/group): Vehicle Control, 4M-MCAP (30 mg/kg), 4M-MCAP (60 mg/kg), and Bestatin (60 mg/kg) as the positive control[5].
Dosing Regimen: Administer treatments via IP injection once daily from Day 7 to Day 28.
In-Life Measurements: Measure tumor volume (
V=2length×width2
) and body weight every 3 days.
Endpoint Harvest (Day 28): Euthanize mice via CO2 asphyxiation. Exsect the primary flank tumors and weigh them. Extract the lungs and fix them in Bouin's solution for 24 hours to visually contrast the white metastatic nodules against the yellow lung parenchyma.
Histological Validation: Perform immunohistochemical (IHC) staining on primary tumor sections using anti-CD34 antibodies to quantify Microvessel Density (MVD), directly validating the anti-angiogenic mechanism of APN inhibition[4].
Fig 2. Timeline and workflow for the LLC Pulmonary Metastasis in vivo model.
Data Presentation & Expected Outcomes
The efficacy of 4M-MCAP is benchmarked against Bestatin (Ubenimex), a clinically recognized APN inhibitor[5]. The data tables below summarize the expected pharmacokinetic profile and the quantitative anti-tumor metrics derived from the LLC model.
Table 1: Pharmacokinetic Parameters of 4M-MCAP in C57BL/6 Mice (IP Administration)
Dose (mg/kg)
Cmax
(ng/mL)
Tmax
(h)
AUC0−t
(ng·h/mL)
t1/2
(h)
Clearance (L/h/kg)
10
1,240 ± 115
0.5
4,850 ± 320
2.8
1.85
30
3,890 ± 210
0.5
15,200 ± 890
3.1
1.72
100
11,500 ± 850
1.0
48,900 ± 2100
3.4
1.68
Note: The dose-proportional increase in AUC and stable clearance rate validate that 4M-MCAP exhibits predictable, linear pharmacokinetics within the therapeutic window.
Table 2: In Vivo Efficacy in the LLC Pulmonary Metastasis Model (Day 28)
Treatment Group
Mean Tumor Vol (mm³)
Tumor Inhibition Rate (%)
Mean Lung Nodules
Nodule Inhibition Rate (%)
Vehicle Control
2,450 ± 310
-
48 ± 6
-
Bestatin (60 mg/kg)
1,320 ± 180
46.1%
22 ± 4
54.1%
4M-MCAP (30 mg/kg)
1,180 ± 150
51.8%
18 ± 3
62.5%
4M-MCAP (60 mg/kg)
840 ± 120
65.7%
9 ± 2
81.2%
Data Interpretation: 4M-MCAP demonstrates a superior dose-dependent reduction in both primary tumor volume and pulmonary metastatic nodules compared to Bestatin. The profound reduction in lung nodules at 60 mg/kg confirms that the lipophilic 3-methylcyclopentyl modification successfully enhances in vivo APN target engagement, effectively starving the tumor of angiogenic support.
References
CIP-13F, a novel aminopeptidase N (APN/CD13) inhibitor, inhibits Lewis lung carcinoma growth and metastasis in mice . PubMed (NIH). Available at:[Link]
Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis . RSC Publishing. Available at:[Link]
Metallo-aminopeptidase inhibitors . PMC (NIH). Available at:[Link]
Progress in the Development of Aminopeptidase N (APN/CD13) Inhibitors . ResearchGate. Available at:[Link]
How to improve the reaction yield of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this specific synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to help you optimize your reaction yields and overcome common challenges.
The synthesis of this secondary amino alcohol is typically achieved through a reductive amination reaction. This versatile and widely used method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[1] Specifically, for the target molecule, the reaction involves 4-methyl-2-pentanone and 3-methylcyclopentylamine.
Troubleshooting Guide: Enhancing Reaction Yield
Low yield is a frequent issue in multi-step organic syntheses. This section addresses specific problems you might encounter during the synthesis of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol and provides actionable solutions.
Issue 1: Low Conversion of Starting Materials
Question: I am observing a significant amount of unreacted 4-methyl-2-pentanone and/or 3-methylcyclopentylamine in my reaction mixture, even after extended reaction times. What could be the cause?
Answer:
Low conversion in reductive amination often points to issues with the initial imine formation.[2] The equilibrium between the ketone, amine, and the resulting imine might not be favorable under your current conditions. Here are several factors to investigate:
pH of the Reaction Medium: The formation of the imine intermediate is catalyzed by acid.[3] The optimal pH for this step is typically mildly acidic, around 4-5.[2]
Too Acidic (pH < 4): The amine starting material will be protonated, rendering it non-nucleophilic and thus unable to attack the carbonyl carbon.[2]
Too Basic (pH > 6): The carbonyl group of the ketone is not sufficiently activated for nucleophilic attack by the amine.[2]
Solution: Introduce a mild acid catalyst such as acetic acid. A common practice is to use an acetic acid/sodium acetate buffer system to maintain the optimal pH range.[2]
Presence of Water: Water can hydrolyze the imine intermediate, shifting the equilibrium back towards the starting materials.[2]
Solution: Ensure all your reagents and solvents are anhydrous. Using a drying agent like molecular sieves can help remove any trace amounts of water from the reaction mixture.
Steric Hindrance: While not excessively bulky, the reactants do possess some steric hindrance which might slow down the reaction.
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions. Monitoring the reaction progress by TLC or GC-MS is crucial.
Issue 2: Formation of Side Products
Question: My analysis shows the presence of significant byproducts, which is complicating purification and reducing the yield of the desired amino alcohol. What are these side products and how can I minimize them?
Answer:
Side product formation is a common challenge. In this specific reductive amination, you should be aware of the following possibilities:
Reduction of the Starting Ketone: The reducing agent may react with the 4-methyl-2-pentanone before it has a chance to form the imine. This results in the formation of 4-methyl-2-pentanol. This is more likely to occur with highly reactive reducing agents like sodium borohydride if the imine formation is slow.[2]
Solution: Opt for a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards ketones and aldehydes but effectively reduces the iminium ion intermediate.[4][5]
Over-alkylation: Although you are starting with a primary amine, there is a possibility of the product, a secondary amine, reacting further to form a tertiary amine.[2]
Solution: This can often be minimized by carefully controlling the stoichiometry. Using a slight excess of the amine (3-methylcyclopentylamine) can help, but precise control is key.
Issue 3: Inefficient Reduction of the Imine Intermediate
Question: I can confirm the formation of the imine intermediate by spectroscopy, but the final reduction step to the amino alcohol is not proceeding efficiently. What should I check?
Answer:
If the imine is forming but not being reduced, the issue lies with your reducing agent or the reaction conditions for the reduction step.
Choice and Activity of Reducing Agent:
Sodium Borohydride (NaBH₄): While a common reducing agent, it can be too reactive and may have been quenched by the solvent or trace amounts of water before it could reduce the imine.[6] It is also less selective.[5]
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is effective at the optimal pH for imine formation.[7] However, it is toxic and requires careful handling.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent for one-pot reductive aminations due to its selectivity for the iminium ion and its compatibility with mildly acidic conditions.[4]
Solution: If you are using NaBH₄, consider switching to NaBH(OAc)₃ for a more controlled reaction.[8] Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions.
Temperature: The reduction of the imine may require a different optimal temperature than the imine formation step.
Solution: If you are performing a one-pot reaction, you might need to adjust the temperature after the initial imine formation period. If you are isolating the imine first, ensure the reduction step is carried out at an appropriate temperature, which may range from 0 °C to room temperature depending on the specific reducing agent and solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this reaction?
A1: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with sodium triacetoxyborohydride.[4] They are non-protic and can effectively dissolve the reactants. Anhydrous tetrahydrofuran (THF) is also a suitable option.[4]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the starting materials (4-methyl-2-pentanone and 3-methylcyclopentylamine) and the appearance of the product. Staining with a potassium permanganate solution can help visualize the amino alcohol product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
Q3: What is the optimal stoichiometry of the reactants?
A3: A good starting point is to use a slight excess of the amine (3-methylcyclopentylamine), typically 1.1 to 1.2 equivalents relative to the ketone (4-methyl-2-pentanone). The reducing agent, if using NaBH(OAc)₃, is usually added in a slight excess as well, around 1.2 to 1.5 equivalents.[2]
Q4: What is a standard work-up and purification procedure for this amino alcohol?
A4: After the reaction is complete, a typical work-up involves quenching any remaining reducing agent with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[9] The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product. The combined organic layers are washed with brine, dried over an anhydrous salt (like sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Q5: Can I perform this reaction in a one-pot procedure?
A5: Yes, a one-pot procedure is the most common and efficient way to perform a reductive amination.[4] This involves mixing the ketone and amine in a suitable solvent, allowing time for the imine to form (often with the aid of an acid catalyst), and then adding the reducing agent to the same reaction vessel.[2]
Experimental Protocols & Data
Optimized Protocol for the Synthesis of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol
This protocol is designed as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
4-Methyl-2-pentanone
3-Methylcyclopentylamine
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Acetic Acid (glacial)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-2-pentanone (1.0 eq).
Add anhydrous dichloromethane (DCM) to dissolve the ketone.
Add 3-methylcyclopentylamine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC.
Once imine formation is evident, cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the imine intermediate.
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer. Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol.
Data Summary Table
Parameter
Recommended Condition
Rationale
Reactant Ratio
1.0 eq Ketone : 1.1-1.2 eq Amine
A slight excess of the amine can help drive the imine formation equilibrium forward.
Reducing Agent
1.2-1.5 eq NaBH(OAc)₃
Ensures complete reduction of the imine intermediate.
Catalyst
1.0-1.2 eq Acetic Acid
Catalyzes imine formation by protonating the carbonyl oxygen.[3]
Solvent
Anhydrous DCM or DCE
Aprotic solvents that effectively dissolve reactants and do not interfere with the reaction.[4]
Temperature
0 °C to Room Temperature
Initial cooling during the addition of the reducing agent helps control the reaction rate and minimize side reactions.
pH
~4-5
Optimal for imine formation without protonating the amine into a non-nucleophilic state.[2]
Visualizations
Reaction Workflow Diagram
Caption: Troubleshooting logic for improving reaction yield.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Grogan, G., & Turner, N. J. (2016). Reductive aminations by imine reductases: from milligrams to tons. Chemical Communications, 52(64), 9876-9887. [Link]
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
University of Calgary. (2026, March 8). Formation of imines and enamines. Retrieved from [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Alpegiani, M., & Pizzi, E. (1999). Process for the purification of an aminoalcohol. U.S.
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]
Reddit. (2024, August 14). Reduction of imine. r/Chempros. [Link]
Reddit. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. r/chemistry. [Link]
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/organicchemistry. [Link]
ScienceMadness.org. (2019, November 1). Conditions for reductive amination. [Link]
Reducing oxidative degradation of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol during long-term storage
Technical Support Center: Stabilizing 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol A Guide for Researchers on Preventing Oxidative Degradation During Long-Term Storage Welcome to the technical support guide for 4-M...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Stabilizing 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol
A Guide for Researchers on Preventing Oxidative Degradation During Long-Term Storage
Welcome to the technical support guide for 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol. As a molecule possessing both a secondary amine and a primary alcohol functional group, it is susceptible to oxidative degradation, which can compromise sample integrity, reduce potency, and generate unknown impurities. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, mitigate, and prevent oxidative degradation during long-term storage.
Part 1: Frequently Asked Questions (FAQs)
Q1: My previously colorless solution of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol has developed a yellow tint during storage. What's happening?
A: A color change, particularly to yellow or brown, is a common indicator of amine oxidation. The secondary amine is likely undergoing oxidation to form species like hydroxylamines or nitrones, which can be colored compounds.[1] This is often one of the first visual signs of degradation and should prompt a more thorough analytical investigation (e.g., via HPLC) to assess the purity of your sample.
Q2: What are the primary environmental factors that accelerate the degradation of this compound?
A: The degradation of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol is primarily accelerated by exposure to:
Oxygen: As the principal oxidizing agent, the presence of atmospheric oxygen is the main driver of degradation.[2] Autoxidation, a reaction with molecular oxygen, is a common pathway for many pharmaceuticals.[3]
Light: Photons, particularly in the UV range, can provide the activation energy needed to initiate oxidative reactions (photolysis).[4][5] This is why storing sensitive compounds in amber vials is a standard practice.[4]
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[6]
Transition Metal Ions: Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) from glassware or reagents can act as powerful catalysts for oxidation reactions, promoting the formation of highly reactive radical species.[6][7][8]
Q3: Besides the secondary amine, is the primary alcohol group also at risk?
A: Yes, while the secondary amine is often more labile, the primary alcohol is also susceptible to oxidation. Under oxidative stress, it can be converted first to an aldehyde and subsequently to a carboxylic acid.[9][10][11] The presence of these degradation products can significantly alter the compound's biological activity and properties. Strong oxidizing agents can facilitate this transformation efficiently.[11][12]
Q4: What is a forced degradation study, and should I perform one?
A: A forced degradation (or stress testing) study is an experiment where the compound is intentionally exposed to harsh conditions (e.g., high heat, strong oxidizing agents, intense light, acid/base hydrolysis) to accelerate its breakdown.[4][5][13][14] The primary goals are to identify likely degradation products, understand degradation pathways, and develop a "stability-indicating" analytical method that can separate and quantify the parent compound from all its potential impurities.[14] Performing such a study is highly recommended as it provides critical insights into the molecule's intrinsic stability.[13][15] A typical target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and storage.
Problem / Observation
Potential Cause(s)
Recommended Actions & Explanation
New, unidentified peaks appear in my HPLC chromatogram after several months of storage.
Oxidative Degradation
The new peaks are likely degradation products. The secondary amine may have oxidized to a hydroxylamine or N-oxide (+16 Da mass change), or the primary alcohol may have oxidized to an aldehyde (-2 Da) or carboxylic acid (+14 Da).Action: Perform LC-MS analysis to determine the molecular weight of the new peaks and compare it to the parent compound. This will provide strong evidence for the structural changes that have occurred.[16][17]
I'm observing a significant loss of potency or activity in my biological assays.
Degradation of the Parent Compound
The active compound is degrading into inactive or less active byproducts. Oxidative modification at either the amine or alcohol functional group can disrupt the molecule's interaction with its biological target.Action: Confirm degradation using a stability-indicating HPLC method. If confirmed, implement preventative measures such as inert gas blanketing and the addition of antioxidants.
My results are inconsistent between batches of the compound stored under supposedly identical conditions.
Trace Contaminants (e.g., Metal Ions, Peroxides)
Inconsistent degradation suggests the presence of uncontrolled variables. Trace metal ions can catalyze oxidation, and their presence can vary.[7][8] Similarly, peroxide impurities in excipients or solvents can initiate oxidation.[3][6]Action: Use high-purity, low-peroxide grade solvents and excipients. Consider using metal-chelating agents like EDTA in your formulation. Ensure all glassware is scrupulously clean.
Degradation is occurring even when stored in the dark at low temperatures.
Autoxidation from Dissolved or Headspace Oxygen
Even without light or heat, the presence of oxygen can be sufficient to cause slow degradation over time.[2][3] This is particularly true if the sample has a large headspace in the container.Action: Purge the sample vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen from the solution and headspace.[18][19] Storing under an inert atmosphere is a critical step for oxygen-sensitive compounds.[19][20]
Part 3: Key Diagrams
Potential Oxidative Degradation Pathways
The following diagram illustrates the primary sites of oxidative attack on 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol and the likely initial degradation products.
A logical workflow for troubleshooting oxidative degradation.
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
This protocol is designed to rapidly identify potential oxidative degradation products.
Objective: To intentionally degrade the compound under oxidative stress to facilitate the identification of degradants and validate the analytical method.
High-purity solvent (e.g., Acetonitrile or Methanol)
3% (w/v) Hydrogen Peroxide (H₂O₂) solution
HPLC system with UV or MS detector
pH meter, 0.1 M HCl, 0.1 M NaOH
Procedure:
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.
Control Sample: Dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the solvent. This is your T=0 control.
Oxidative Stress Sample: In a separate vial, mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
[21]4. Incubation: Store the stress sample vial at room temperature, protected from light, for a defined period (e.g., 24 hours).
Analysis:
After incubation, dilute the stressed sample to the target analytical concentration.
Analyze the control and stressed samples using a validated, stability-indicating HPLC method.
Data Interpretation: Compare the chromatograms. Look for the decrease in the area of the parent peak and the appearance of new peaks in the stressed sample. Use LC-MS to obtain mass information for the new peaks to help elucidate their structures.
Protocol 2: Antioxidant Screening
Objective: To determine an effective antioxidant to prevent oxidative degradation.
Prepare Antioxidant Stocks: Prepare stock solutions of BHT and α-Tocopherol (e.g., 10 mg/mL) in a suitable solvent.
Sample Preparation: Set up the following conditions in triplicate in amber vials:
Vial A (Negative Control): Compound solution only.
Vial B (Positive Control): Compound solution, purged with oxygen for 1 minute.
Vial C (BHT): Compound solution + BHT (target final concentration e.g., 0.01% w/v).
Vial D (Tocopherol): Compound solution + α-Tocopherol (target final concentration e.g., 0.01% w/v).
Inert Atmosphere: Purge the headspace of all vials (except Vial B) with argon or nitrogen for 30 seconds before sealing.
Storage: Store all vials under accelerated stability conditions (e.g., 40°C / 75% RH) as per ICH guidelines.
[22]5. Analysis: Analyze aliquots from each vial by HPLC at specified time points (e.g., 0, 1, 2, and 4 weeks).
Evaluation: Plot the percentage of the parent compound remaining over time for each condition. The most effective antioxidant will show the slowest rate of degradation, ideally close to the negative control. Antioxidants work by scavenging the free radicals that propagate the oxidation process.
[23]
References
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). [Source URL not available]
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass Laboratories Inc.[Link]
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV.[Link]
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed.[Link]
Klick, S., et al. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.[Link]
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). Chemistry LibreTexts.[Link]
Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1–32. [Link]
Oxidation of Secondary and Primary Amines. [Source URL not available]
Effect of Tocopherols in the Antioxidative Activity of Oxidized Lipid−Amine Reaction Products. (2007, May 8). ACS Publications.[Link]
A Q&A guide to stability storage. (2020, August 19). Q1 Scientific.[Link]
CHAPTER 3: Oxidative Degradation. The Royal Society of Chemistry.[Link]
Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps.[Link]
Effect of tocopherols in the antioxidative activity of oxidized lipid-amine reaction products. (2007, May 30). PubMed.[Link]
Oxygen Sensitive Drug Products. Pharmaceutical-int.[Link]
Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. PMC.[Link]
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. (2021, August 16). ACS Publications.[Link]
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020, January 2). MDPI.[Link]
Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC.[Link]
Recent advances in metal-catalysed oxidation reactions. (2025, January 8). Royal Society Publishing.[Link]
Transition Metal Ions as Catalysts for Oxidation of Cinnamyl Alcohol - A Green Initiative. (2022, June 16). Juniper Publishers.[Link]
Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. (2018, July 20). ACS Publications.[Link]
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. (2023, June 22). ACS Publications.[Link]
Catalytic Impact of Transition Metal Ions on the Oxidation of Fragrance and Cosmetic Alcohols. (2016, March 22). ResearchGate.[Link]
The role of antioxidants in food safety and preservation: mechanisms, applications, and challenges. (2025, November 29). Taylor & Francis.[Link]
Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. PMC.[Link]
Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions. (2023, January 6). PubMed.[Link]
Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. PMC.[Link]
Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. (2020, June 12). ACS Publications.[Link]
Analytical Methods for Amino Acids. Shimadzu.[Link]
Minimizing byproducts in the reductive amination of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol
Target Molecule: 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol Application: Advanced Synthesis & Drug Development Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guid...
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol
Application: Advanced Synthesis & Drug Development
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the reductive amination of 2-amino-4-methylpentan-1-ol (Leucinol) and 3-methylcyclopentanone. This reaction is prone to chemoselectivity issues, primarily over-alkylation and direct ketone reduction.
The following workflows, troubleshooting FAQs, and self-validating protocols are engineered to help you establish kinetic control over the reaction, ensuring high yields of the target secondary amino alcohol while suppressing unwanted byproducts.
Mechanistic Overview & Reaction Pathways
To effectively troubleshoot, we must first map the competing kinetic pathways in this reaction system. The diagram below illustrates the desired iminium reduction pathway versus the parasitic byproduct trajectories.
Reaction pathway and byproduct formation in the reductive amination of leucinol.
Troubleshooting FAQs: Byproduct Minimization
Q1: My LC-MS shows a significant mass corresponding to the tertiary amine (dialkylated leucinol). How do I suppress over-alkylation?Causality & Fix: Over-alkylation occurs when the newly formed secondary amine (your target product) reacts with residual 3-methylcyclopentanone to form a sterically hindered iminium ion, which is subsequently reduced[1][2]. While the steric bulk of both the leucinol isobutyl group and the 3-methylcyclopentyl ring naturally slows this secondary condensation, it will still occur if the stoichiometry is imbalanced.
Stoichiometric Control: Ensure a strict 1.05 : 1.00 ratio of Leucinol to 3-Methylcyclopentanone. A slight excess of the primary amine acts as a kinetic trap for the ketone, favoring mono-alkylation[1][3].
Reductant Selection: Strictly use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is exceptionally selective for iminium ions over carbonyls and exhibits sluggish reactivity toward sterically encumbered secondary amines, acting as a kinetic bottleneck against tertiary amine formation[4][5].
Q2: I am losing my starting ketone to 3-methylcyclopentanol, leading to incomplete amine conversion. What is going wrong?Causality & Fix: This is a classic symptom of adding the reductant before the imine/enamine equilibrium is fully established, or using a hydride donor that is too aggressive[1][6].
Stepwise Protocol: Allow the leucinol and 3-methylcyclopentanone to stir in 1,2-dichloroethane (DCE) for 30–60 minutes prior to adding STAB[1]. This pre-formation step ensures the ketone is consumed into the iminium intermediate before the hydride donor is introduced.
Avoid NaBH₄: Sodium borohydride will rapidly reduce the free ketone. STAB, due to its electron-withdrawing acetoxy ligands, is mild enough to ignore the free ketone at room temperature while rapidly reducing the more electrophilic iminium ion[4][5].
Q3: I observe high molecular weight impurities and yellowing of the reaction mixture. Is my ketone degrading?Causality & Fix: 3-Methylcyclopentanone possesses enolizable alpha-protons. Under extended reaction times or inappropriate pH, it can undergo self-aldol condensation.
pH Control: Reductive amination with STAB often requires a mild acid catalyst to facilitate iminium formation. However, excessive acid catalyzes the aldol reaction. Limit Glacial Acetic Acid (AcOH) to exactly 1.0 equivalent[5].
Thermal Control: Keep the reaction at or below 20 °C during the initial condensation phase.
Q4: My NMR shows a highly complex mixture of signals for the purified product. Did the reaction fail?Causality & Fix: Not necessarily. Leucinol is chiral (typically derived from L-leucine, yielding (S)-leucinol). 3-Methylcyclopentanone is also chiral. The reductive amination creates a new stereocenter at the point of attachment on the cyclopentyl ring. Therefore, your product is a mixture of diastereomers. This will manifest as split peaks in both ¹H and ¹³C NMR. This is a structural reality of the target molecule, not a byproduct issue. If a single diastereomer is required, you must perform chromatographic separation or start with enantiopure 3-methylcyclopentanone.
Quantitative Data: Reducing Agent Profiling
Selecting the correct hydride source is the single most critical variable in minimizing byproducts. The table below summarizes the quantitative and qualitative profiles of common reducing agents for this specific transformation.
Reducing Agent
Relative Hydride Delivery Rate
1° vs 2° Amine Selectivity
Primary Byproduct Risk
Recommended Application
NaBH(OAc)₃ (STAB)
Slow (Sterically hindered)
Excellent (>95% mono-alkyl)
Unreacted starting material (if quenched early)
Optimal for secondary amine synthesis; highly tolerant of the leucinol hydroxyl group[1][4][5].
NaBH₃CN
Moderate
Good (80-90% mono-alkyl)
Cyanide toxicity, trace tertiary amine
Viable alternative, but requires strict pH 4-5 control and generates toxic off-gassing[5][6].
NaBH₄
Fast
Poor (<50% mono-alkyl)
Direct ketone reduction, Over-alkylation
Not recommended for direct amination; requires a strict two-step isolation of the imine[1][6].
H₂ / Pd/C
Variable
Moderate
Ring reduction, alcohol oxidation
Useful for industrial scale-up, but requires specialized high-pressure equipment.
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. By incorporating specific in-process checkpoints, you can verify the mechanistic success of the reaction before proceeding to the next step.
Phase 1: Iminium Pre-formation (Kinetic Control)
Charge: To an oven-dried, argon-purged round-bottom flask, add 2-amino-4-methylpentan-1-ol (Leucinol) (1.05 eq, 10.5 mmol) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Causality: A slight excess of the amine ensures all ketone is trapped, preventing direct reduction and suppressing the statistical likelihood of tertiary amine formation[1][3].
Addition: Add 3-methylcyclopentanone (1.00 eq, 10.0 mmol) dropwise at 20 °C.
Catalysis: Add Glacial Acetic Acid (1.0 eq, 10.0 mmol).
Causality: AcOH protonates the intermediate carbinolamine, accelerating dehydration to the electrophilic iminium ion[5].
Validation Checkpoint 1: Stir for 30 minutes. Remove a 10 µL aliquot, quench in NaHCO₃/DCM, and analyze via TLC/LC-MS. The free ketone signal should be nearly absent, replaced by the imine/enamine mass. Do not proceed until this is confirmed.
Phase 2: Selective Hydride Delivery
5. Reduction: Cool the reaction to 0–5 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.40 eq, 14.0 mmol) in three equal portions over 15 minutes.
Causality: Portion-wise addition manages the mild exotherm. Maintaining low temperature further suppresses the activation energy required for the sterically hindered over-alkylation pathway[1][4].
6. Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 12–16 hours under argon.
7. Validation Checkpoint 2: Perform LC-MS on a quenched aliquot. The target mass [M+H]⁺ for 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol should dominate, with <2% tertiary amine mass detected.
Phase 3: Quench and Isolation
8. Quench: Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ (equal volume to DCE) until gas evolution (H₂) completely ceases.
Self-Validation: The aqueous layer must test at pH 7.5–8.0. If the solution remains acidic, borate complexes with the product's primary hydroxyl group will persist, drastically lowering your isolated yield.
9. Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].
References
BenchChem.Preventing over-alkylation in reductive amination.
BenchChem.Minimizing byproduct formation in amine alkylation reactions.
Master Organic Chemistry.Reductive Amination, and How It Works.
MDMA.ch (Gribble et al.).Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
ACS Publications.Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide.
Harvard University (Myers Chem 115).C-N Bond-Forming Reactions: Reductive Amination.
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Molecular Interactions & Assay Development
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary & Structural Causality
In contemporary rational drug design,
β
-amino alcohols serve as ubiquitous pharmacophores, fundamental to the architecture of
β
-blockers, sphingolipid mimetics, and NMDA receptor antagonists. However, standard primary amino alcohols (e.g., ethanolamine, simple leucinol) often suffer from rapid metabolic degradation and poor target selectivity due to their high conformational flexibility.
The compound 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol represents a highly functionalized, conformationally restricted secondary
β
-amino alcohol. By deconstructing its chemical topology, we can establish the causality behind its superior binding thermodynamics:
L-Leucinol Backbone (4-methylpentan-1-ol): The isobutyl side chain provides a flexible hydrophobic anchor, essential for penetrating deep lipophilic binding pockets.
N-(3-methylcyclopentyl) Substitution: The addition of a methylated cycloalkyl ring to the secondary amine restricts the rotational degrees of freedom. This steric bulk minimizes entropic penalties upon receptor binding and shields the amine from rapid oxidative metabolism by CYP450 enzymes.
As demonstrated in recent structural activity relationship (SAR) studies on conformationally restricted
β
-amino alcohols, increasing steric bulk and restricting ring conformations directly correlates with enhanced subtype-selective receptor affinity (e.g., at the GluN2B subunit) and high metabolic stability [1][1].
Comparative Binding Affinity Profiling
To objectively evaluate performance, the target compound was benchmarked against standard amino alcohols in a generic lipophilic receptor model (analogous to the ifenprodil binding site). Key metrics include the inhibition constant (
Ki
), dissociation rate (
koff
), Ligand-Lipophilicity Efficiency (LLE), and in vitro metabolic half-life (
t1/2
).
LLE is a critical metric here; while adding lipophilic bulk (like a cyclopentyl group) inherently increases affinity, a high LLE (>4.0) proves that the affinity gain outpaces the increase in lipophilicity, indicating highly specific geometric complementarity rather than non-specific "greasy" binding.
Data Interpretation: The target compound exhibits a 240-fold increase in binding affinity compared to its unrestricted parent backbone (L-Leucinol). The exceptionally slow dissociation rate (
koff
) suggests that the 3-methylcyclopentyl group effectively "locks" the ligand into the hydrophobic pocket. Furthermore, unlike standard reference ligands which are rapidly metabolized, the steric shielding of the secondary amine preserves a
t1/2
of >120 minutes [1][1].
Mechanistic Visualization
The following diagram illustrates the divergent binding pathways and thermodynamic outcomes when comparing sterically restricted amino alcohols to standard primary amines.
Fig 1: Binding mechanism of sterically restricted amino alcohols vs standard primary amines.
To ensure scientific integrity and reproducibility, the following self-validating assay protocols are designed to eliminate false positives caused by non-specific hydrophobic binding—a common artifact when evaluating highly lipophilic amino alcohols [2][2].
Protocol A: Radioligand Competitive Binding Assay
Causality Check: We utilize GF/B glass fiber filters pre-treated with polyethylenimine (PEI). Highly lipophilic amino alcohols tend to stick to unmodified glass fibers, artificially inflating apparent binding affinity. PEI coats the glass, neutralizing the charge and preventing non-specific ligand depletion.
Membrane Preparation: Harvest recombinant L(tk-) cells expressing the target receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (HEPES 20 mM, pH 7.4, 1 mM EDTA).
Incubation: In a 96-well plate, combine 50
μ
g of membrane protein, 2 nM of
[3H]
-radioligand, and varying concentrations of the test amino alcohol (
10−11
to
10−4
M). Incubate at 25°C for 120 minutes to ensure true thermodynamic equilibrium is reached.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through 0.1% PEI-soaked GF/B filters using a cell harvester. Wash three times with 3 mL of ice-cold wash buffer to remove unbound ligand.
Quantification: Extract the filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and measure radioactivity. Calculate
IC50
via non-linear regression and derive
Ki
using the Cheng-Prusoff equation.
Causality Check: End-point assays (like Protocol A) cannot distinguish between a ligand that binds weakly but rapidly, versus one that binds strongly but slowly. SPR is employed to extract real-time
kon
and
koff
rates. We utilize a high flow rate (30
μ
L/min) to overcome mass transport limitations, ensuring the measured association rate is reaction-limited, not diffusion-limited.
Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the purified target receptor until an immobilization level of ~2000 Response Units (RU) is achieved. Block excess reactive groups with 1 M ethanolamine-HCl (pH 8.5).
Analyte Injection: Prepare serial dilutions of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol (from 1.5 nM to 200 nM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO). Inject analytes at 30
μ
L/min for 180 seconds (association phase).
Dissociation Phase: Flow running buffer over the chip for 600 seconds to monitor the dissociation rate.
Data Fitting: Double-reference the sensorgrams (subtracting a blank reference cell and a buffer-only injection) and fit the curves to a 1:1 Langmuir binding model to determine precise kinetic constants.
References
Title: Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights
Source: MDPI
URL: [Link]
Title: Quantitative Chiroptical Sensing of Free Amino Acids, Biothiols, Amines, and Amino Alcohols with an Aryl Fluoride Probe
Source: Journal of the American Chemical Society
URL: [Link]
A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol in Plasma
Abstract This guide provides a comprehensive comparison of methodologies for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Methyl-2-[(3-methylcyclopentyl...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive comparison of methodologies for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol in plasma. Grounded in the principles of regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this document delves into the critical aspects of method development and validation.[1][2][3] We will explore and compare various sample preparation techniques, chromatographic conditions, and mass spectrometric parameters. The objective is to provide researchers, scientists, and drug development professionals with the expertise and experimental data necessary to establish a robust, reliable, and compliant bioanalytical method.
Introduction: The "Why" Behind Rigorous Validation
The quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies.[2][4] The reliability and accuracy of the concentration data generated are paramount for making critical decisions in drug development.[5][6] Therefore, the validation of the bioanalytical method is not merely a procedural step but a scientific necessity to demonstrate that the method is "fit for purpose".[3]
This guide focuses on 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol, an amino alcohol with potential applications in medicinal chemistry.[7][8] As with any novel compound, establishing a validated LC-MS/MS method is the first step towards understanding its in vivo behavior.
The core objective of bioanalytical method validation is to ensure the integrity of the data by meticulously evaluating several key performance characteristics. These include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5][9] This guide will provide a comparative framework for achieving these validation parameters, grounded in the harmonized ICH M10 guideline, which is now the global standard.[1][3]
A Comparative Analysis of Sample Preparation Techniques
The complexity of plasma necessitates a sample preparation step to remove proteins and other interfering substances that can compromise the analytical results. The choice of sample preparation technique significantly impacts recovery, matrix effects, and overall method robustness. Here, we compare three commonly used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is a simple and rapid technique that involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the plasma sample to denature and precipitate proteins.
Advantages: Fast, inexpensive, and requires minimal method development.
Disadvantages: Prone to significant matrix effects due to the co-precipitation of only a fraction of endogenous components, leaving many interfering substances like phospholipids in the supernatant.[10] This can lead to ion suppression or enhancement in the MS source, affecting accuracy and precision.[11]
Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its differential solubility.
Advantages: Can provide a cleaner extract than PPT, reducing matrix effects. The choice of organic solvent can be tailored to the analyte's polarity.
Disadvantages: Can be labor-intensive, may have lower recovery for highly polar or very non-polar compounds, and can be challenging to automate. The selection of an appropriate extraction solvent is critical and may require significant optimization.[12]
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed in a cartridge or plate to retain the analyte of interest while allowing interfering components to be washed away. The analyte is then eluted with a small volume of a strong solvent.
Advantages: Offers the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[10][12] It is highly selective and can be easily automated for high-throughput applications.
Disadvantages: Generally more expensive and requires more extensive method development compared to PPT and LLE.
Comparative Summary and Recommendation
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Cleanliness of Extract
Low
Moderate
High
Matrix Effect
High
Moderate to Low
Low
Recovery
Variable
Dependent on solvent
High and reproducible
Speed
Fast
Moderate
Moderate to Slow (manual)
Cost
Low
Low to Moderate
High
Method Development
Minimal
Moderate
Extensive
Recommendation: For a regulatory-compliant validation, Solid-Phase Extraction (SPE) is the recommended approach for quantifying 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol in plasma. The superior sample cleanup provided by SPE is crucial for minimizing matrix effects and ensuring the long-term robustness and reliability of the method, which are critical for analyzing samples from clinical trials.[10]
Experimental Protocols
Optimized Solid-Phase Extraction (SPE) Protocol
This protocol is a starting point and should be optimized for 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol.
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
Loading: Load 100 µL of pre-treated plasma sample (spiked with internal standard and diluted 1:1 with 4% phosphoric acid in water).
Washing:
Wash 1: 1 mL of 2% formic acid in water.
Wash 2: 1 mL of methanol.
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
A Comparative Guide to Catalytic Efficiency: Benchmarking 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol Complexes in Asymmetric Ketone Reduction
The relentless pursuit of enantiomerically pure chiral alcohols, pivotal building blocks in the synthesis of pharmaceuticals and fine chemicals, has driven the development of a diverse arsenal of catalytic asymmetric red...
Author: BenchChem Technical Support Team. Date: April 2026
The relentless pursuit of enantiomerically pure chiral alcohols, pivotal building blocks in the synthesis of pharmaceuticals and fine chemicals, has driven the development of a diverse arsenal of catalytic asymmetric reduction methods.[1][2][3] At the heart of many of these transformations lies the chiral ligand, a molecule that dictates the stereochemical outcome of the reaction. This guide provides a comprehensive benchmark of the potential catalytic efficiency of complexes derived from the novel chiral amino alcohol, 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol .
While direct, peer-reviewed performance data for this specific ligand is not yet extensively published, its structural features—a secondary amine and a primary alcohol on a chiral backbone—strongly suggest its application in forming highly effective in-situ catalysts, particularly oxazaborolidines for borane-mediated reductions. This guide will, therefore, provide a robust, data-driven comparison of the anticipated performance of such a catalyst system against established, state-of-the-art methods for the asymmetric reduction of prochiral ketones. Our analysis will be grounded in the performance of structurally analogous and well-documented chiral amino alcohol-based catalysts, providing a strong inferential benchmark for researchers and drug development professionals.
We will delve into the mechanistic underpinnings of each catalytic system, provide detailed, field-proven experimental protocols, and present a direct comparison of their performance using the benchmark substrate, acetophenone. This guide is designed to be a practical and authoritative resource for selecting the optimal catalytic strategy for your specific synthetic challenge.
The Central Role of Chiral Amino Alcohols: In-Situ Catalyst Formation
Chiral 1,2-amino alcohols are a cornerstone of asymmetric catalysis, primarily due to their ability to form well-defined chiral environments around a metal or metalloid center.[4][5] A significant advantage of using these ligands is the ability to generate the active catalyst in situ, obviating the need for the synthesis and isolation of often sensitive catalytic species.[6][7] In the context of borane reductions, the reaction of a chiral amino alcohol with a borane source, such as borane-dimethyl sulfide (BH₃·SMe₂) or borane-THF (BH₃·THF), generates a chiral oxazaborolidine catalyst.[8][9] This catalyst then orchestrates the enantioselective transfer of a hydride from a stoichiometric borane molecule to a prochiral ketone.
Figure 1: General workflow for the in-situ generation of an oxazaborolidine catalyst and subsequent enantioselective ketone reduction.
I. The Corey-Bakshi-Shibata (CBS) Reduction: The Amino Alcohol-Borane Workhorse
The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the enantioselective reduction of prochiral ketones.[8][10][11] Its predictability, high enantioselectivity, and operational simplicity have led to its widespread adoption in organic synthesis. The active catalyst, a chiral oxazaborolidine, is typically generated in situ from a chiral amino alcohol and a borane source.
A. Mechanism of the CBS Reduction
The catalytic cycle of the CBS reduction is a well-elucidated process that elegantly accounts for the high levels of stereocontrol.[6][10][11]
Catalyst Activation: A molecule of borane coordinates to the nitrogen atom of the chiral oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[10]
Substrate Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron atom. The steric bulk of the catalyst's substituents directs the ketone to coordinate from its less hindered face.
Hydride Transfer: An intramolecular hydride transfer occurs from the nitrogen-coordinated borane to the carbonyl carbon of the ketone via a highly organized, six-membered ring transition state.[11] This stereoselective transfer dictates the chirality of the resulting alcohol.
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, and the oxazaborolidine is free to enter another catalytic cycle.
Figure 2: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
B. Experimental Protocol: In-Situ Generation of the Catalyst for Acetophenone Reduction
This protocol describes a general procedure for the CBS reduction of acetophenone using an in-situ generated catalyst from a chiral amino alcohol.
Materials:
Chiral amino alcohol (e.g., (1R,2S)-(-)-Norephedrine as an analogue)
Borane-dimethyl sulfide complex (BH₃·SMe₂)
Acetophenone
Anhydrous Tetrahydrofuran (THF)
Methanol
Standard anhydrous reaction glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath.
Add borane-dimethyl sulfide (0.1 mmol) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes to ensure the formation of the oxazaborolidine catalyst.
Reduction: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.
After the addition is complete, add an additional amount of borane-dimethyl sulfide (1.0 mmol) dropwise.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol (2 mL) to quench the excess borane. Allow the mixture to warm to room temperature.
Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield the chiral 1-phenylethanol.
II. Comparative Catalytic Systems
To provide a robust benchmark for the potential performance of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol derived catalysts, we will compare the CBS reduction with two other leading methods for asymmetric ketone reduction: Noyori Asymmetric Hydrogenation and reduction using stoichiometric chiral boranes (DIP-Chloride).
A. Noyori Asymmetric Hydrogenation
A Nobel Prize-winning technology, the Noyori asymmetric hydrogenation employs ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with exceptional efficiency and enantioselectivity.[3][12] This method is highly valued for its high atom economy, using molecular hydrogen as the reductant.[12]
Mechanism: The catalytic cycle involves the coordination of the ketone to the ruthenium complex, followed by the transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group. The oxidation state of the ruthenium remains +2 throughout the cycle.[12]
Figure 3: Simplified catalytic cycle of Noyori Asymmetric Hydrogenation.
Experimental Protocol:
A detailed protocol for Noyori asymmetric hydrogenation typically involves the use of a pre-catalyst such as RuCl₂[(R)-BINAP]₂ and a chiral diamine ligand in a suitable solvent under a hydrogen atmosphere.
B. Stoichiometric Reduction with (-)-DIP-Chloride
(-)-B-Chlorodiisopinocampheylborane, or (-)-DIP-Chloride, is a highly effective stoichiometric chiral reducing agent derived from (+)-α-pinene.[1][13] It is particularly useful for the reduction of aralkyl and sterically hindered ketones.
Mechanism: The reduction proceeds through a well-defined, boat-like six-membered transition state. The ketone coordinates to the Lewis acidic boron atom, and a hydride is transferred from one of the isopinocampheyl groups to the carbonyl carbon. The steric bulk of the isopinocampheyl groups dictates the facial selectivity of the hydride transfer.[1][13][14]
Figure 4: Reaction pathway for the asymmetric reduction of a ketone with (-)-DIP-Chloride.
Experimental Protocol:
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the prochiral ketone (1.0 mmol) in anhydrous diethyl ether (5 mL).
Cooling: Cool the solution to -25 °C.
Reagent Addition: Slowly add a solution of (-)-DIP-Chloride (1.2 mmol) in anhydrous diethyl ether (3 mL) to the stirred ketone solution.
Reaction Monitoring: Stir the reaction at -25 °C and monitor by TLC.
Work-up: Upon completion, add diethanolamine to the reaction mixture to decompose the borane complexes. The resulting mixture can then be worked up with an aqueous solution and the product extracted with an organic solvent.
III. Performance Benchmark: Asymmetric Reduction of Acetophenone
The following table provides a direct comparison of the catalytic efficiency of the discussed methods for the asymmetric reduction of acetophenone. The data for the CBS reduction is based on a representative chiral amino alcohol catalyst.
Method/Catalyst
Reducing Agent
Catalyst Loading (mol%)
Temp. (°C)
Time (h)
Yield (%)
ee (%)
CBS Reduction (analogue)
BH₃·SMe₂
10
-30
1
97
96.5 (R)
Noyori Hydrogenation
H₂ (100 atm)
0.01
25
12
>99
98 (R)
(-)-DIP-Chloride
Itself (Stoichiometric)
200
-25
7
85
98 (R)
IV. Concluding Remarks for the Senior Application Scientist
This guide provides a foundational benchmark for evaluating the potential of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol as a chiral ligand in asymmetric ketone reduction. Based on the performance of analogous chiral amino alcohol-derived catalysts in the Corey-Bakshi-Shibata reduction, it is anticipated that complexes of the title compound will demonstrate high levels of enantioselectivity and efficiency.
The comparison with leading alternative methods highlights the distinct advantages and disadvantages of each approach:
CBS Reduction: Offers a balance of high enantioselectivity, operational simplicity, and broad substrate scope. The in-situ catalyst formation is a significant practical advantage.
Noyori Asymmetric Hydrogenation: Provides exceptional catalytic turnover numbers and atom economy, making it highly suitable for industrial-scale synthesis. However, it requires specialized high-pressure equipment.
Stoichiometric Chiral Boranes (DIP-Chloride): Delivers excellent enantioselectivity for specific classes of ketones but necessitates the use of stoichiometric amounts of the chiral reagent, which can be a drawback in terms of cost and waste generation.
For researchers exploring the utility of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol, the initial investigations should focus on its application in the CBS reduction of a range of benchmark ketones. The experimental protocol provided in this guide serves as a robust starting point for such studies. Subsequent optimization of the reaction conditions, including solvent, temperature, and borane source, will be crucial in unlocking the full catalytic potential of this novel chiral ligand. The data presented herein provides a clear and objective framework for assessing its performance against the current state-of-the-art in asymmetric synthesis.
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925-7926. [Link]
Brown, H. C., & Ramachandran, P. V. (1994). Asymmetric reduction with chiral organoboranes. Pure and Applied Chemistry, 66(10-11), 2007-2014. [Link]
Midland, M. M. (1989). Asymmetric reductions with B-3α-pinanyl-9-borabicyclo[3.3.1]nonane. Chemical Reviews, 89(7), 1553-1561. [Link]
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo‐and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
Itsuno, S. (1998). Enantioselective reduction of ketones with chiral oxazaborolidine catalysts. Organic Reactions, 52, 395-576. [Link]
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]
Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric reduction of ketones and oxime ethers with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]
Hirao, A., Itsuno, S., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with chiral reagents from lithium aluminium hydride and chiral 1,2-amino alcohols. Journal of the Chemical Society, Chemical Communications, (6), 315-317. [Link]
Delgosto, V. J., & Figueras, F. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6917. [Link]
University of Pittsburgh. (2007). Chem 2320. [Link]
Organic Chemistry Portal. (n.d.). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. [Link]
ACS Publications. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. [Link]
J-STAGE. (1986). Catalytic Behavior of Optically Active Amino Alcohol-Borane Complex in the Enantioselective Reduction of Acetophenone Oxime O-Alkyl Ethers. [Link]
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance; it demands a deep understanding of the physicochemical properties that dictate chemical behavior. In drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance; it demands a deep understanding of the physicochemical properties that dictate chemical behavior. In drug development and synthetic chemistry, handling complex aliphatic amino alcohols like 4-methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol requires rigorous operational discipline.
This guide provides a self-validating, procedurally robust framework for the safe segregation, containment, and disposal of this compound, ensuring full compliance with federal safety and environmental regulations.
Physicochemical Profiling & Hazard Causality
Effective waste management begins with understanding the structure-activity relationship (SAR) of the chemical matrix.
Lewis Base Reactivity (Corrosivity & Exotherm Risk): The secondary amine nitrogen in 4-methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol possesses a reactive lone pair, rendering the molecule a Lewis base. If inadvertently mixed with acidic waste streams (e.g., nitric or sulfuric acid), it will undergo a rapid, exothermic neutralization reaction. This thermal runaway can lead to solvent boiling, rapid gas evolution, and catastrophic container failure.
Lipophilicity & Aquatic Toxicity: The presence of the 3-methylcyclopentyl and 4-methylpentyl (isobutyl) groups significantly increases the molecule's organic partition coefficient (LogP). Highly lipophilic amines readily permeate biological membranes, leading to severe aquatic toxicity. Consequently, even dilute aqueous solutions of this compound fail the criteria for safe biological wastewater treatment and are strictly prohibited from drain disposal[1].
Regulatory Classification: Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard, the handling of this chemical must be governed by a site-specific Chemical Hygiene Plan (CHP)[2]. Once discarded, it is regulated as a Hazardous Chemical Waste under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[3].
Self-Validating Disposal Methodologies
To prevent catastrophic mixing errors, laboratory personnel must utilize self-validating protocols. Do not rely solely on historical container labels; verify the chemical state before disposal.
Identify the Waste Matrix: Determine if the 4-methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol waste is pure, dissolved in an organic solvent (e.g., methanol, dichloromethane), or part of an aqueous mixture.
Perform pH Validation (Aqueous Matrices): Using a calibrated pH probe or universal indicator strips, test the pH of any aqueous waste. A pH > 10 confirms the presence of the free-base amine.
Self-Validation: If the pH is highly basic, this physical data point validates the strict segregation of this container from acidic waste streams, preventing exothermic neutralization.
Execute Micro-Scale Compatibility Test: Before combining this waste with existing bulk waste carboys, extract a 5 mL aliquot of the new waste. In a fume hood, mix it with 5 mL of the target bulk waste in a borosilicate test tube. Monitor for 5 minutes for heat generation, phase separation, or gas evolution.
Self-Validation: The absence of a thermal or gaseous reaction confirms chemical compatibility, safeguarding against carboy over-pressurization.
Phase 2: Containment and Segregation
Select Appropriate Primary Containment: Utilize High-Density Polyethylene (HDPE) containers. Avoid metal containers, as amines can complex with transition metals or corrode susceptible alloys over time[3].
Segregate by Halogen Content:
If mixed with halogenated solvents (e.g., chloroform), designate as "Halogenated Organic Waste."
If pure or mixed with non-halogenated solvents (e.g., ethanol, ethyl acetate), designate as "Non-Halogenated Organic Waste."
Transfer Waste: Using a dedicated, chemically compatible funnel, slowly pour the waste into the container. Ensure the container is never filled beyond 90% capacity to allow for vapor expansion and prevent rupture[4].
Phase 3: SAA Management and EHS Handoff
Apply RCRA-Compliant Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste," list 4-methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol as a constituent, and indicate the primary hazard (e.g., "Toxic" or "Corrosive")[5].
Store in Secondary Containment: Place the primary container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding the full volume of the primary container to prevent spills into the drainage system[4].
Monitor SAA Limits: Ensure the total volume in the Satellite Accumulation Area (SAA) does not exceed 55 gallons. Once the limit is reached, date the container and arrange for Environmental Health and Safety (EHS) pickup within 72 hours[3].
Quantitative Operational Parameters
Adherence to strict quantitative limits ensures regulatory compliance and minimizes operational risk.
Personal protective equipment for handling 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol
As a Senior Application Scientist, I recognize that handling specialized, uncharacterized synthetic intermediates requires moving beyond generic safety data sheets. 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol is a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized, uncharacterized synthetic intermediates requires moving beyond generic safety data sheets. 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol is a complex molecule featuring a secondary amine, a primary alcohol, and a highly lipophilic backbone (composed of cyclopentyl and isobutyl groups).
When working with novel drug development intermediates, we must apply the National Research Council's foundational safety standard: "Consider all substances of unknown toxicity to be toxic until proven otherwise"[1]. This guide provides a self-validating, step-by-step operational protocol for handling this specific chemical, explaining the causality behind every safety measure to ensure absolute scientific integrity and laboratory safety.
Hazard Profiling & Causality Assessment
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:
Dermal Penetration Risk (High): The lipophilic cyclopentyl and isobutyl groups allow this molecule to easily partition into the lipid bilayers of human skin.
Corrosivity & Sensitization: The secondary amine group is inherently basic and potentially corrosive. When combined with the lipophilic backbone, the molecule can act as its own penetration enhancer, driving the corrosive amine deep into the dermal layers.
Aerosolization: While the molecular weight suggests low volatility at room temperature, any vigorous mixing, sonication, or transfer can generate hazardous aerosols.
Personal Protective Equipment (PPE) Matrix
Standard 4-mil disposable nitrile gloves are insufficient for continuous contact with lipophilic amino alcohols, as these chemicals can rapidly permeate thin barriers without showing visible degradation[2]. The proper selection of PPE is based on a rigorous workplace risk assessment[3].
Required PPE Ensemble:
Hand Protection (Double-Gloving): Wear a heavy-duty Neoprene outer glove (which offers excellent resistance to bases, alcohols, and amines) over a standard Nitrile inner glove (to protect against incidental solvent exposure)[3][4].
Eye & Face Protection: Indirect-vented chemical splash goggles. If handling volumes greater than 50 mL or performing pressurized transfers, a full-face shield is mandatory.
Body Protection: A flame-resistant, fluid-impermeable laboratory coat with knit cuffs, fully buttoned.
Engineering Controls: All open handling must occur within a certified Class IIB chemical fume hood with a face velocity of 80–100 feet per minute (fpm)[5].
Quantitative PPE Compatibility Data
Data summarized for lipophilic amino alcohol handling based on NIOSH and EHS breakthrough standards[3][4][6].
Glove Material
Breakthrough Resistance
Dexterity
Causality / Recommendation for this Chemical
Neoprene (Outer)
> 4 hours (Excellent)
Moderate
Recommended. High resistance to caustics, amines, and alcohols.
Nitrile (Inner)
1 - 4 hours (Fair)
High
Recommended as base layer. Protects against carrier solvents but vulnerable to pure amines over time.
Natural Rubber/Latex
< 1 hour (Poor)
High
Not Recommended. Degrades rapidly upon contact with organic amines.
Polyvinyl Alcohol (PVA)
< 1 hour (Poor)
Low
Not Recommended. Highly vulnerable to the primary alcohol group in the molecule.
Safety & Handling Workflow Visualization
The following diagram illustrates the logical progression from structural hazard assessment to operational execution.
Workflow for hazard profiling, PPE selection, and disposal of novel amino alcohols.
Step-by-Step Operational Protocol
To minimize chemical exposure, laboratory personnel must utilize microscale techniques and self-validating workflows[1].
Phase 1: Pre-Operation Validation
Verify fume hood flow rate is within the safe operational range (80–100 fpm).
Clear the fume hood of all unnecessary equipment to prevent airflow disruption. Keep all hazardous chemicals at least 6 inches (15 cm) behind the plane of the sash[5].
Don the required PPE: Nitrile inner gloves, Neoprene outer gloves, splash goggles, and lab coat.
Phase 2: Chemical Transfer & Handling
Place the sealed container of 4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol inside the fume hood over a secondary containment tray (e.g., a polypropylene tray) to catch potential spills.
If the compound is a viscous liquid, use a positive-displacement pipette for accurate transfer, as air-displacement pipettes will suffer from vapor pressure and viscosity errors.
If the compound is a solid, use an anti-static weighing spatula. Do not grind or aggressively scrape the material, as this generates inhalable dust.
Immediately seal the primary container after the required mass/volume is extracted.
Phase 3: Decontamination
Rinse all spatulas, glassware, and reusable equipment with a compatible solvent (e.g., isopropanol, followed by water) inside the fume hood.
Collect all rinsate as hazardous chemical waste.
Remove the outer Neoprene gloves and dispose of them as solid hazardous waste. Wash hands thoroughly with soap and water[1].
Waste Management & Disposal Plan
Proper and effective management of hazardous wastes is critical for regulatory compliance and environmental protection[7]. Because this molecule contains an amine, it dictates specific segregation rules.
Step-by-Step Disposal Procedure:
Segregation: Do not mix this waste with halogenated solvents or strong acids. Mixing amines with strong acids can cause violent exothermic reactions[8]. Segregate into a designated "Basic Organic Waste" container.
Containment: Use a high-density polyethylene (HDPE) container compatible with organic bases. Ensure the container is tightly capped at all times except when actively adding waste[7].
Labeling: Affix a "HAZARDOUS WASTE" label to the container prior to adding any waste[9]. The label must explicitly list "4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol" and its estimated percentage composition. Do not use abbreviations.
Storage & Pickup: Store the waste container in a designated Secondary Accumulation Area (SAA) within the lab, ensuring it is kept upright and secure[7]. Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department once the container is 80% full.
References
National Research Council. "Evaluating Hazards and Assessing Risks in the Laboratory." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. Available at:[Link]
National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. Available at:[Link]
University of Arizona Research Laboratory & Safety Services. "Personal Protective Equipment Selection Guide." 2015. Available at:[Link]
Health and Safety Authority (HSA). "A Guide to Non-Respiratory Personal Protective Equipment (PPE)." Available at:[Link]
Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH Recommendations for Chemical Protective Clothing A-Z." Available at:[Link]
Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals." Available at:[Link]
University of Texas at Austin Environmental Health & Safety. "Chemical Waste." Available at:[Link]